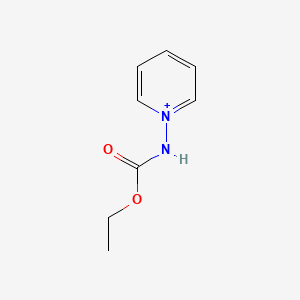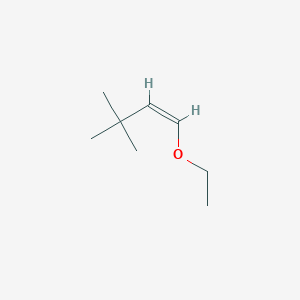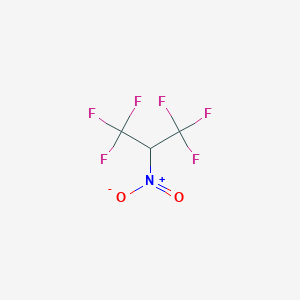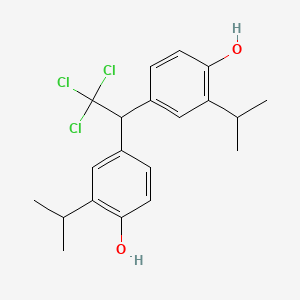
1,2-Diphenyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diphenyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diimine is an organic compound characterized by the presence of two phenyl groups and two trimethylsilyl groups attached to an ethane-1,2-diimine backbone
Vorbereitungsmethoden
The synthesis of 1,2-Diphenyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diimine typically involves the reaction of 1,2-diphenylethane-1,2-dione with trimethylsilylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
1,2-Diphenyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine oxides.
Reduction: Reduction reactions can convert the diimine to the corresponding amine.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Diphenyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diimine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,2-Diphenyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diimine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or inhibit specific biological pathways. The exact pathways involved depend on the specific application and the molecular environment.
Vergleich Mit ähnlichen Verbindungen
1,2-Diphenyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diimine can be compared with similar compounds such as:
1,2-Diphenylethane: A simpler compound with two phenyl groups attached to an ethane backbone.
1,2-Bis(trimethylsiloxy)ethane: A compound with two trimethylsilyl groups attached to an ethane backbone.
1,2-Diphenylethene: A compound with a double bond between the two carbon atoms of the ethane backbone.
The uniqueness of this compound lies in its combination of phenyl and trimethylsilyl groups, which impart distinct chemical and physical properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Eigenschaften
CAS-Nummer |
18054-45-0 |
|---|---|
Molekularformel |
C20H28N2Si2 |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
1,2-diphenyl-N,N'-bis(trimethylsilyl)ethane-1,2-diimine |
InChI |
InChI=1S/C20H28N2Si2/c1-23(2,3)21-19(17-13-9-7-10-14-17)20(22-24(4,5)6)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI-Schlüssel |
ZYTSMJGBIHQFHD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N=C(C1=CC=CC=C1)C(=N[Si](C)(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)

![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)


![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)

![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)




